3-bromo-5-chloro-N-methylpyridin-2-amine
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Overview
Description
3-Bromo-5-chloro-N-methylpyridin-2-amine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method starts with 2-methylpyridine, which undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 3 and 5 positions, respectively. The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-chloro-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar in structure but lacks the chloro substituent.
5-Bromo-2-chloropyridine: Similar but lacks the methyl and amino groups.
Uniqueness
3-Bromo-5-chloro-N-methylpyridin-2-amine is unique due to the presence of both bromo and chloro substituents along with a methyl group, which provides distinct chemical properties and reactivity compared to its analogs .
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C6H6BrClN2 |
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Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,1H3,(H,9,10) |
InChI Key |
YFAHCYUOTLPTBE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)Cl)Br |
Origin of Product |
United States |
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